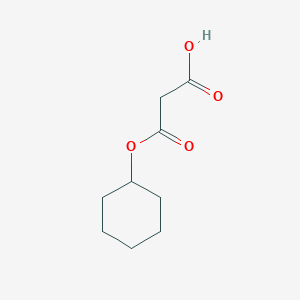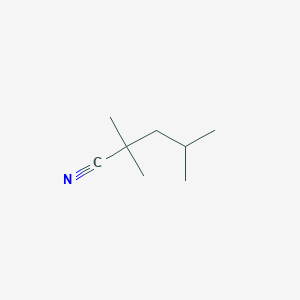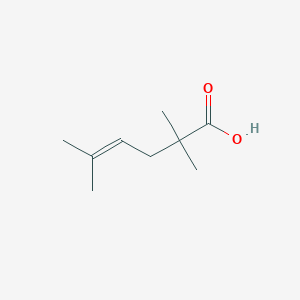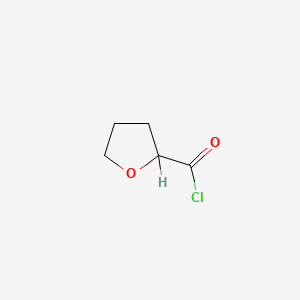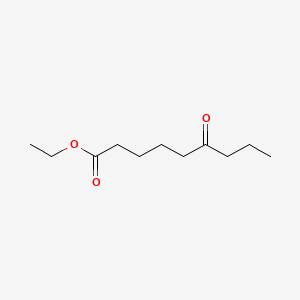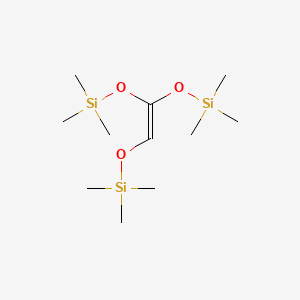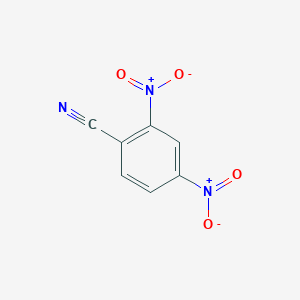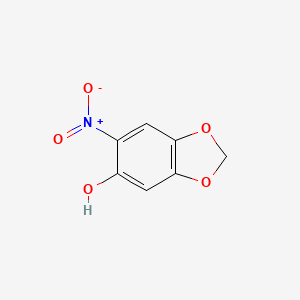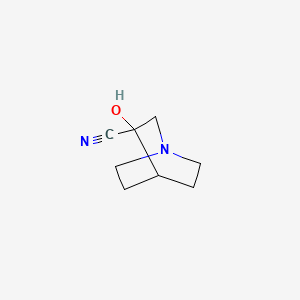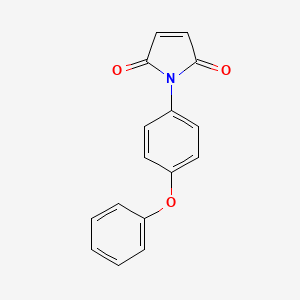
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as “4-Phenoxyphenol” and “(4-Phenoxyphenyl)methanol” have been studied12.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”. However, related compounds such as 4-phenoxy-phenyl isoxazoles have been synthesized for structure-activity relationship (SAR) studies3. Another related compound, “(4-Phenoxyphenyl)methanol”, is commercially available2.Molecular Structure Analysis
The molecular structure of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not directly available. However, the structure of a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied4.Chemical Reactions Analysis
Specific chemical reactions involving “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not available. However, related compounds have been studied. For instance, the CuAAC reaction of terminal alkynes affords an efficient and mild production of triazolic 1,4-disubstituted compounds567.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied49.Wissenschaftliche Forschungsanwendungen
- Electrochemical Sensor Development
- Field : Analytical Chemistry
- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the development of electrochemical sensors .
- Method : The compound could be used as a part of the sensor’s active layer, contributing to its selectivity and sensitivity .
- Results : In one study, a sensor was developed that showed selectivity towards D-serine over other compounds, including D-tryptophane, D-glutamine, D-arginine, L-Serine, and D-aspartic acid .
-
Biological Activities of Pyrazoline Derivatives
- Field : Biochemistry
- Application : Pyrazolines and their derivatives, which can be synthesized from chalcones like “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”, have been found to exhibit a wide range of biological activities .
- Method : The compound could be used as a precursor in the synthesis of pyrazoline derivatives .
- Results : Pyrazolines have been reported to show antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
-
Development of New Drugs
- Field : Pharmaceutical Chemistry
- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the synthesis of new drugs .
- Method : The compound could be used as a part of the drug’s active moiety, contributing to its therapeutic effects .
- Results : In one patent, a crystalline form of a compound synthesized from a similar phenoxyphenyl compound was found to inhibit Btk, a protein kinase .
-
Herbivore-Induced Plant Defense
- Field : Plant Biology
- Application : Certain compounds, including pyrazolines, have been found to induce specific defense responses in plants when they are damaged by herbivorous insects .
- Method : The compound could potentially be used to enhance the plant’s natural defense mechanisms .
- Results : Studies have shown that these defense responses can help protect the plant from further damage .
-
Synthesis of Pyrazolines
- Field : Organic Chemistry
- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the synthesis of pyrazolines .
- Method : The compound could be used as a precursor in the synthesis of pyrazolines .
- Results : Pyrazolines have been reported to show various biological activities .
Safety And Hazards
Specific safety and hazard information for “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not available. However, safety data for related compounds such as “4-PHENOXYPHENYLTHIOUREA” and “(4-Phenoxyphenyl)methanol” are available1011.
Zukünftige Richtungen
The future directions for the study of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, related compounds such as 4-phenoxy-phenyl isoxazoles are potential for further study in cancer therapeutics as acetyl-CoA carboxylase inhibitors312.
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJAEOCYWSGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339390 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
69422-82-8 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

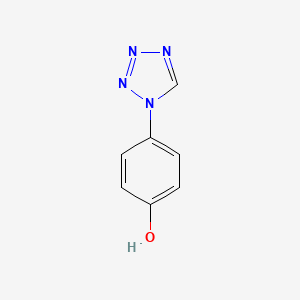

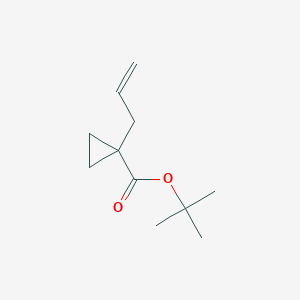
![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)
